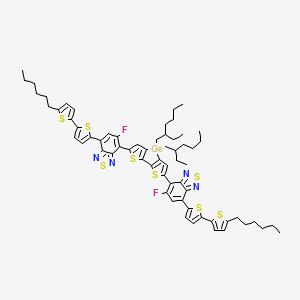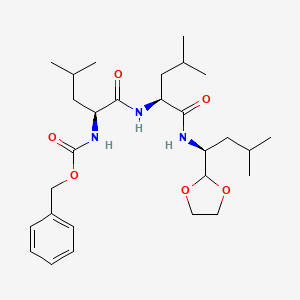![molecular formula C18H14O2S B12850043 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be accomplished through the reaction of the benzyloxybenzene with a thiophene precursor, such as 2-bromo-5-chlorothiophene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde group. This can be achieved through the formylation of the thiophene ring using a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
4-[4-(Benzyloxy)phenyl]-2-thiophenenitrile: A nitrile derivative with a cyano group instead of an aldehyde.
Uniqueness
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of a benzyloxyphenyl group and a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C18H14O2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-6-8-17(9-7-15)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2 |
InChI 键 |
LIGOVKWZNSDDAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)






